花青7胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

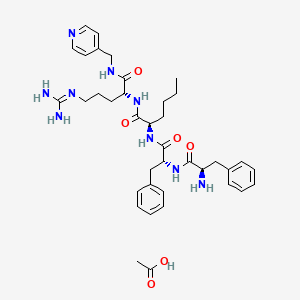

Cyanine7 amine is a near-infrared dye with a free amine group . It belongs to the cyanine dye family, which is a synthetic dye family belonging to the polymethine group . This dye is especially suitable for live organism imaging and demanding low-background applications .

Synthesis Analysis

The synthesis of amines, including Cyanine7 amine, involves various methods such as reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Molecular Structure Analysis

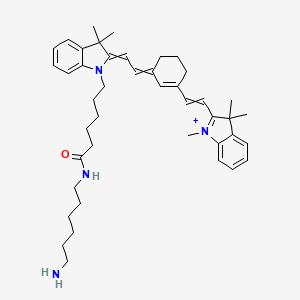

Cyanine7 amine has a molecular formula of C43H60Cl2N4O . It is a part of the cyanine dye family, which is a conjugated system between two nitrogen atoms .

Chemical Reactions Analysis

Amines, including Cyanine7 amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Amines also react with carbonyl compounds to form imines .

Physical And Chemical Properties Analysis

Cyanine7 amine is a green powder . It is soluble in water (72 mM = 51 g/L), well soluble in DMSO, DMF, alcohols . It has an excitation/absorption maximum at 750 nm and an emission maximum at 773 nm .

科学研究应用

金的提取:花青7胺等伯胺已被研究其从氰化物溶液中提取金(I)的潜力。该过程涉及考虑温度、胺浓度和初始金属浓度等变量(Caravaca、Alguacil和Sastre,1996年)。

纳米粒子合成:胺广泛用于金属纳米粒子的合成,尤其是金。它们充当还原剂和封端剂,影响纳米粒子的尺寸和稳定性(Subramaniam、Tom和Pradeep,2005年)。

生物化合物的释放:花青正作为释放生物化合物的光敏剂而出现。它们能够利用近红外光,并已显示出对单线态氧的自敏化潜力,用于释放芳基胺(Mathew和Greer,2019年)。

荧光成像:花青染料如花青7胺用于荧光成像研究。它们在与一氧化氮或锌离子等特定物质反应后可以改变荧光特性,这使得它们可用于研究各种生物机制(Kojima等人,2007年)。

有机合成中的化学反应:花青染料参与了各种有机反应。例如,它们用于用氰化钠对叔胺进行氰化,产生α-氨基腈,这是重要的合成中间体(Murahashi、Komiya、Terai和Nakae,2003年)。

药物递送和成像:花青染料有望用于生物医学应用,尤其是在药物递送和成像方面。它们已被研究用于负载到树枝状大分子上,提高稳定性和特异性,这对于癌症治疗诊断应用至关重要(Liu和Wang,2018年)。

安全和危害

未来方向

Cyanine dyes, including Cyanine7 amine, have widespread applications in the fields of medicine, genetics, and environment . They are used in fluorescent labeling of biological macromolecules, disease diagnosis, immunoassay, and DNA detection . The future development trend of cyanine dye bioprobes could involve the construction of a new type of multifunctional fluorescent probe and promoting its clinical application .

属性

IUPAC Name |

N-(6-aminohexyl)-6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOKAUKNGUVUFA-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCCN)(C)C)CCC3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H59N4O+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyanine7 amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)

![2-[(4S)-8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B606795.png)

![N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B606796.png)

![6-Ethyl-7-oxo-5-o-tolyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606797.png)

![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)

![2-[3-(3-(2,4-Difluorophenyl)-4,5-dihydro-5-isoxazolyl]-1-(4-morpholinyl)ethanone](/img/structure/B606803.png)

![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)